2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline
Description
Significance of Polycyclic Nitrogen Heterocycles in Contemporary Chemical Science
Polycyclic nitrogen-containing heterocycles are a cornerstone of modern chemical and materials science. Their rigid, planar structures and inherent electronic properties, stemming from the integrated aromatic rings and nitrogen atoms, make them fundamental building blocks in a variety of applications. These compounds are integral to the development of pharmaceuticals, organic semiconductors, dyes, and materials for organic light-emitting diodes (OLEDs). The presence of nitrogen atoms in the cyclic system influences the electronic distribution, tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials with specific electronic and photophysical properties.
Overview of Dibenzo[f,h]quinoxaline (B1580581) as a Core Structure for Academic Investigation
Within the vast family of nitrogen heterocycles, the dibenzo[f,h]quinoxaline scaffold has emerged as a structure of significant academic and industrial interest. This large, aromatic system is known for its high thermal stability and potential for strong π-π stacking interactions, which are desirable properties for materials used in electronic devices. Researchers have explored various derivatives of the dibenzo[f,h]quinoxaline core as electron-transporting materials and emissive components in OLEDs. nih.govresearchgate.netrsc.org Studies on related structures, such as dibenzo[f,h]furo[2,3-b]quinoxaline, have demonstrated that this scaffold can be a component of highly efficient blue-fluorescent materials for OLEDs. rsc.org The ability to modify the core structure by adding different substituent groups allows for the fine-tuning of its optoelectronic properties, making it a versatile platform for creating novel functional materials. acs.org
Specific Research Context for 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline within the Dibenzo[f,h]quinoxaline Family
The compound this compound is a specific derivative within this important family. The introduction of a 3-chlorophenyl group at the 2-position of the dibenzo[f,h]quinoxaline core is expected to modulate its electronic properties through both inductive and steric effects. The chlorine atom, being electron-withdrawing, and the phenyl ring can influence the molecule's solubility, solid-state packing, and energy levels.
Consequently, it is not possible to provide detailed research findings or data tables for this compound at this time. The absence of such data represents a gap in the scientific literature and an opportunity for future research to explore how the 3-chlorophenyl substituent impacts the properties of the promising dibenzo[f,h]quinoxaline scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H13ClN2 |
|---|---|
Molecular Weight |
340.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)phenanthro[9,10-b]pyrazine |
InChI |
InChI=1S/C22H13ClN2/c23-15-7-5-6-14(12-15)20-13-24-21-18-10-3-1-8-16(18)17-9-2-4-11-19(17)22(21)25-20/h1-13H |
InChI Key |
LKZOBWXHAKRJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC(=CN=C24)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 3 Chlorophenyl Dibenzo F,h Quinoxaline and Its Derivatives
Classical Condensation Reactions in Dibenzo[f,h]quinoxaline (B1580581) Formation
The foundational method for constructing the dibenzo[f,h]quinoxaline skeleton is the condensation reaction. nih.gov This approach is a well-established and straightforward route to the core structure of these compounds.
Condensation of Phenanthrene-9,10-dione with Aromatic Diamines
The most common classical synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound. nih.gov For dibenzo[f,h]quinoxaline derivatives, this specifically involves the reaction of phenanthrene-9,10-dione with a substituted o-phenylenediamine (B120857). nih.govsphinxsai.com To obtain the target molecule, 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline, this would ideally involve the condensation of phenanthrene-9,10-dione with 4-(3-chlorophenyl)benzene-1,2-diamine. The reaction typically proceeds by refluxing the reactants in a suitable solvent, often with an acid catalyst. nih.govsphinxsai.com
The general reaction is as follows:
Phenanthrene-9,10-dione + Substituted o-Phenylenediamine → Substituted Dibenzo[f,h]quinoxaline
This method is valued for its simplicity and the directness with which it assembles the complex heterocyclic system from readily available precursors. organic-chemistry.org
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing the condensation reaction is crucial for maximizing yields and minimizing reaction times. Traditionally, these reactions required high temperatures and long durations, often refluxing in solvents like ethanol (B145695) or acetic acid for several hours. nih.govsphinxsai.com However, research has focused on improving these conditions.
Key parameters for optimization include:
Catalyst: While the reaction can proceed without a catalyst, acidic catalysts such as acetic acid are commonly used to accelerate the reaction. nih.gov More advanced and greener catalysts, including heteropolyacids and β-cyclodextrin, have been shown to be highly effective, sometimes allowing the reaction to proceed at room temperature. nih.govresearchgate.net For instance, using a catalyst like NH3(CH2)6NH3SiF6 in ethanol can lead to excellent yields in short timeframes. researchgate.net
Solvent: The choice of solvent impacts reaction efficiency. While traditional solvents like acetic acid and ethanol are effective, greener alternatives such as water or solvent-free conditions are being explored. sphinxsai.comresearchgate.netsemanticscholar.org Reactions in water, sometimes with a catalyst, have proven successful and environmentally friendly. researchgate.netsemanticscholar.org
Temperature: High temperatures have been the standard, but the use of efficient catalysts can significantly lower the required temperature, even to ambient conditions. nih.govresearchgate.net
Stoichiometry: The molar ratio of the reactants, phenanthrene-9,10-dione and the aromatic diamine, is typically near 1:1. nih.gov However, slight excesses of one reactant may be used to drive the reaction to completion, with optimal ratios often determined empirically. researchgate.net
Table 1: Optimization of Condensation Reaction Conditions for Quinoxaline (B1680401) Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Ethanol/Acetic Acid | Reflux | 2-11 h | 34-85 | sphinxsai.com |
| AlCuMoVP | Toluene | 25 | 2 h | High | nih.gov |
| β-CD (15 mol%) | Water | Room Temp | 12 h | Optimal | researchgate.net |
| Phthalic Acid (5 mol%) | EtOH:H2O | Room Temp | 15-30 min | 90-96 | sphinxsai.com |
| [(CH3)4N]2SiF6 (3.44 mol%) | Ethanol | Reflux | Short | Outstanding | researchgate.net |
Transition Metal-Catalyzed Synthetic Routes
Modern organic synthesis increasingly relies on transition metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and modification of dibenzo[f,h]quinoxalines are no exception.
Palladium-Catalyzed Cross-Coupling Strategies for Structural Modification
Palladium-catalyzed cross-coupling reactions are a powerful tool for creating carbon-carbon and carbon-heteroatom bonds. For a molecule like this compound, this method is ideal for introducing the 3-chlorophenyl substituent onto the pre-formed dibenzo[f,h]quinoxaline core.
A common strategy involves:
Synthesis of a Halogenated Precursor: A 2-halo-dibenzo[f,h]quinoxaline (e.g., 2-chloro- or 2-bromo-dibenzo[f,h]quinoxaline) is first synthesized, often via a condensation reaction using a halogenated o-phenylenediamine.
Suzuki Coupling: The halogenated dibenzo[f,h]quinoxaline is then coupled with (3-chlorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)2 or Pd(PPh3)4), a base (e.g., Cs2CO3 or K2CO3), and a suitable solvent (e.g., DMF or toluene). preprints.orgpreprints.org
This approach offers high yields and allows for the modular construction of a wide array of substituted derivatives by simply changing the boronic acid coupling partner. researchgate.net
Direct C-H Functionalization Approaches to Dibenzo[f,h]quinoxaline Systems
Direct C-H functionalization represents a more atom-economical and efficient evolution of cross-coupling chemistry. nih.gov This method avoids the need for pre-functionalizing the dibenzo[f,h]quinoxaline core with a halogen, instead activating a C-H bond directly for coupling. nih.govresearchgate.net
For the synthesis of 2-aryl dibenzo[f,h]quinoxalines, this could involve the reaction of the parent dibenzo[f,h]quinoxaline with an aryl halide (like 1-bromo-3-chlorobenzene) or another arylating agent in the presence of a palladium or rhodium catalyst. preprints.orgnih.gov These reactions often require an oxidant and specific ligands to facilitate the catalytic cycle. While synthetically elegant, achieving regioselectivity (i.e., functionalizing the desired C-H bond at position 2) can be a challenge that requires careful tuning of the reaction conditions and directing groups. preprints.orgnih.govresearchgate.net
Novel and Green Chemistry Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods. researchgate.netnih.gov
Key green approaches include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. nih.govnih.gove-journals.in This technique has been successfully applied to the condensation synthesis of quinoxalines, sometimes in solvent-free conditions, which further enhances its green credentials. nih.gove-journals.in For example, the condensation of diamines and dicarbonyls can be achieved in 3.5 minutes with excellent yields under microwave heating. e-journals.in
Solvent-Free Reactions: Performing reactions without a solvent (or "neat") minimizes chemical waste. nih.gov Grinding the solid reactants together, sometimes with a catalyst, is one such mechanochemical approach. researchgate.net Microwave-assisted synthesis can also be performed without a solvent. nih.gove-journals.in
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. semanticscholar.org The condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been shown to proceed efficiently in water, often without any catalyst, with the product precipitating directly from the reaction mixture. semanticscholar.org
Recyclable Catalysts: The use of solid-supported or recyclable catalysts, such as heteropolyacids on alumina (B75360) or ionic liquids, simplifies product purification and reduces waste, as the catalyst can be filtered off and reused. nih.govnih.gov
Table 2: Comparison of Green Synthetic Methods for Quinoxalines
| Method | Conditions | Advantages | Reference |
| Microwave-Assisted | Solvent-free, 3.5 min | Rapid, high yields (80-90%), clean | e-journals.in |
| Microwave-Assisted | Solvent-free, 30-180 s | Very short reaction times, good yields (80-90%) | nih.gov |
| Aqueous Synthesis | Water, no catalyst, room temp | Environmentally benign, simple, catalyst-free | semanticscholar.org |
| Solid-State Ionic Liquid | [HPS]3PW12O40, 80°C | High yields (96%), short time (10 min), recyclable catalyst | nih.gov |
Utilization of Recyclable Catalysts in Dibenzo[f,h]quinoxaline Synthesis
The development of environmentally benign synthetic protocols has led to the exploration of recyclable catalysts for the synthesis of quinoxaline and its fused derivatives. While direct studies on this compound are limited, the principles established for quinoxaline synthesis are highly relevant. The primary route to the dibenzo[f,h]quinoxaline core involves the condensation of 9,10-phenanthrenediamine with a 1,2-dicarbonyl compound. The use of recyclable catalysts in this transformation can significantly enhance the sustainability of the process.
Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates, have demonstrated high efficiency in quinoxaline synthesis at room temperature. researchgate.net For instance, molybdophosphovanadates like AlCuMoVP and AlFeMoVP supported on alumina cylinders can be used. researchgate.net These catalysts are prepared by incipient wetness impregnation and can be easily recovered by filtration and reused multiple times without a significant loss of activity. researchgate.net The reaction typically proceeds with high yields and selectivity under mild conditions. researchgate.net
Another promising class of recyclable catalysts includes solid acid catalysts. Cellulose (B213188) sulfuric acid, a biodegradable and recyclable solid acid, has been effectively used for the synthesis of quinoxaline derivatives under solvent-free conditions. nih.gov This method offers advantages such as operational simplicity, high yields, and the ability to reuse the catalyst for several cycles. nih.gov Similarly, sulfated polyborate, derived from boric acid, acts as a mild and efficient recyclable catalyst for quinoxaline synthesis, also under solvent-free conditions, accommodating a variety of functional groups. rsc.org
The application of these recyclable catalytic systems to the synthesis of this compound would involve the condensation of 9,10-phenanthrenediamine with (3-chlorophenyl)glyoxal. The catalyst's ability to be recycled would offer significant economic and environmental benefits, particularly in larger-scale production.
Table 1: Examples of Recyclable Catalysts in Quinoxaline Synthesis
| Catalyst | Substrates | Reaction Conditions | Yield (%) | Reusability | Reference |
|---|---|---|---|---|---|
| Alumina-supported CuH₂PMo₁₁VO₄₀ | o-phenylenediamine, benzil | Toluene, 25°C, 2h | 92 | High | researchgate.net |
| Cellulose Sulfuric Acid | Benzo[c] researchgate.netnih.govresearchgate.netthiadiazole-4,5-diamine, 3-(ω-bromoacetyl)-coumarins | Solvent-free, RT, grinding | Good to excellent | At least 3 times | nih.gov |
Solvent-Free or Aqueous-Based Synthesis Conditions
The move towards greener chemical processes has encouraged the development of synthetic methods that minimize or eliminate the use of volatile organic solvents. Both solvent-free and aqueous-based conditions have been successfully applied to the synthesis of quinoxalines and can be extrapolated to dibenzo[f,h]quinoxaline derivatives.
Solvent-free synthesis of quinoxalines is often achieved by simply grinding the reactants, a 1,2-diamine and a 1,2-dicarbonyl compound, in the presence of a catalyst or sometimes without one. As mentioned previously, catalysts like cellulose sulfuric acid and sulfated polyborate are highly effective under these conditions. nih.govrsc.org These reactions are typically rapid, high-yielding, and offer a simple work-up procedure.
Aqueous-based synthesis provides another environmentally friendly alternative. The condensation of various 1,2-diamines and 1,2-dicarbonyl compounds has been shown to proceed efficiently in water, often without the need for a catalyst. nih.govsemanticscholar.org In some cases, the product precipitates from the reaction mixture, allowing for easy separation and even the reuse of the aqueous medium. nih.gov For less reactive substrates, a mild catalyst can be employed. For example, ammonium (B1175870) bifluoride has been used to catalyze the reaction in an aqueous ethanol mixture, providing excellent yields of quinoxaline derivatives. nih.gov The use of water as a solvent is not only safe and inexpensive but can also influence the reactivity and selectivity of the reaction. researchgate.net
A transition metal-free approach for the synthesis of unsymmetrically substituted dibenzo[f,h]furazano[3,4-b]quinoxalines has been developed, which proceeds via an intramolecular cyclization. researchgate.netacs.orgnih.gov This method highlights the potential for developing solvent-based syntheses under relatively mild, metal-free conditions.
Stereoselective and Regioselective Synthesis Considerations for Dibenzo[f,h]quinoxaline Derivatives
When synthesizing asymmetrically substituted dibenzo[f,h]quinoxaline derivatives, such as this compound, the control of regioselectivity is crucial. The condensation of an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to a mixture of regioisomers.
The synthesis of dibenzo[f,h]furazano[3,4-b]quinoxalines through the intramolecular cyclization of 5-phenylaryl-substituted researchgate.netnih.govresearchgate.netoxadiazolo[3,4-b]pyrazines demonstrates a strategy for achieving regioselectivity. nih.gov In this multi-step synthesis, the final structure is dictated by the specific substitution pattern of the precursor molecules. For instance, the cyclization of a precursor with a fluorine atom on the phenyl ring can lead to two possible regioisomers, the formation of which can be controlled and confirmed using spectroscopic techniques like 2D NOESY. nih.gov
Another approach to achieve regioselectivity is through reactant-directed synthesis. For example, the regioselective synthesis of V-shaped bistriazinyl-phenanthrolines was achieved with high yields, exclusively forming the desired isomer. nih.gov This principle can be applied to the synthesis of dibenzo[f,h]quinoxalines by carefully choosing the starting materials and reaction conditions to favor the formation of one regioisomer over the other. The reaction of 2-hydroxyimino-1,3-diketones with hydrazinylquinoxalines to form nitroso-pyrazolylquinoxalines also proceeds with high regioselectivity. rsc.org
For the specific synthesis of this compound, the condensation of 9,10-phenanthrenediamine with (3-chlorophenyl)glyoxal would theoretically yield a single product due to the symmetry of the diamine. However, if a substituted 9,10-phenanthrenediamine were used, careful consideration of the electronic and steric effects of the substituents on both reactants would be necessary to predict and control the regiochemical outcome.
Scale-up and Process Chemistry Research for this compound Synthesis
A key aspect of scale-up is the development of robust and scalable reaction conditions. The use of flow chemistry, for example, has been successfully employed for the synthesis of quinoxalinones through chemoselective flow-based hydrogenations. researchgate.net Continuous flow processes offer several advantages over batch reactions, including better heat and mass transfer, improved safety for highly exothermic or hazardous reactions, and the potential for automated production. This methodology could be adapted for the synthesis of the dibenzo[f,h]quinoxaline core.
Furthermore, the successful gram-scale synthesis of nitroso-pyrazolylquinoxalines demonstrates that complex heterocyclic structures can be produced in larger quantities. rsc.org The optimization of reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial for maximizing yield and minimizing by-product formation on a larger scale. The development of efficient purification methods, such as crystallization or chromatography, that are amenable to large-scale operations is also a critical consideration. A patent for the synthesis of 2,3-diphenyldibenz[f,h]quinoxaline from 2,2'-biphenyldicarboxaldehyde and benzylamine (B48309) suggests that such compounds can be produced in significant quantities, with yields that could potentially be improved through process optimization. google.com
Advanced Structural Elucidation Techniques for Dibenzo F,h Quinoxaline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a compound with a complex aromatic system like 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.
High-Resolution 1D NMR (¹H, ¹³C) for Proton and Carbon Environments
High-resolution ¹H and ¹³C NMR spectra are the starting point for structural analysis, revealing the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of a related compound, 2,3-bis(4-bromophenyl)quinoxaline, shows signals for the quinoxaline (B1680401) ring protons in the region of 8.18 and 7.80 ppm, with the protons of the phenyl rings appearing between 7.52 and 7.42 ppm. rsc.org For this compound, one would expect a complex pattern of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons on the dibenzo[f,h]quinoxaline (B1580581) core and the 3-chlorophenyl substituent would exhibit distinct chemical shifts and coupling constants based on their electronic environment and proximity to nitrogen atoms and the chlorine substituent.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms. In similar quinoxaline structures, carbon signals appear over a wide range. acgpubs.org For the target molecule, the spectrum would show distinct signals for the carbons of the dibenzo[f,h]quinoxaline backbone and the 3-chlorophenyl ring. The carbons attached to nitrogen atoms would typically be found further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is based on general values for similar aromatic and heterocyclic compounds.
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H | 7.0 - 9.5 | The complex aromatic region would show multiple overlapping multiplets. Specific assignments require 2D NMR. |
| ¹³C | 120 - 160 | Aromatic and heterocyclic carbons. Carbons adjacent to nitrogen atoms are expected to be in the lower end of this range. |
2D NMR Correlation Experiments (COSY, TOCSY, HSQC, HMBC) for Connectivity Mapping
To resolve the complex, overlapping signals from 1D NMR and establish the connectivity of atoms, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It is crucial for tracing the connectivity within the individual aromatic rings of the molecule.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond directly coupled protons to reveal entire spin systems within a molecule, which is useful for identifying all protons belonging to a specific ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for piecing together the entire molecular structure. It shows correlations between protons and carbons that are separated by two or three bonds. This allows for the connection of the 3-chlorophenyl ring to the dibenzo[f,h]quinoxaline core and helps to definitively place the substituents.
¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms within the quinoxaline ring. The chemical shifts of the nitrogen atoms are sensitive to hybridization and substitution effects, offering valuable data for confirming the heterocyclic core structure.
Stereochemical Elucidation using NOESY and ROESY Experiments
For molecules with the potential for different spatial arrangements of atoms (stereoisomers), Nuclear Overhauser Effect (NOE) based experiments are key.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively rigid structure like this compound, NOESY can confirm the connectivity established by other experiments by showing spatial proximity between protons on adjacent rings.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a critical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact elemental composition.
Exact Mass: The molecular formula for this compound is C₂₂H₁₃ClN₂. beilstein-journals.org HR-MS can confirm this formula by providing an experimental mass that matches the calculated theoretical mass. Analysis of fentanyl analogues, which also possess complex nitrogen-containing ring systems, demonstrates that HR-MS is essential for identifying and confirming the structure of novel compounds. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₂H₁₃ClN₂ | beilstein-journals.org |
| Calculated Molecular Weight | 340.81 g/mol | bldpharm.com |
| Calculated Exact Mass | 340.0767 (for [M]⁺) | Calculated value |
The exact mass is calculated for the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N).
The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for such aromatic systems involve the cleavage of bonds adjacent to the heteroatoms and the loss of small, stable molecules or radicals.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, offering detailed insights into the fragmentation pathways of a molecule. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID).
The fragmentation of related quinoxaline and isoquinoline (B145761) alkaloids often involves characteristic losses of small neutral molecules and cleavages within the heterocyclic ring system. For this compound, initial fragmentation would likely involve the loss of the chlorine atom or the chlorophenyl group. The dibenzo[f,h]quinoxaline core, being a large, conjugated aromatic system, is expected to be relatively stable. Subsequent fragmentation steps would likely involve the cleavage of the quinoxaline ring itself.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |
| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Dibenzo[f,h]quinoxalinyl-phenyl cation |
| [M+H]⁺ | [M+H - C₆H₄Cl]⁺ | C₆H₄Cl | Dibenzo[f,h]quinoxaline cation |
| [M+H]⁺ | [M+H - HCN]⁺ | HCN | Fragment from quinoxaline ring cleavage |
| [M+H]⁺ | [M+H - C₂H₂N₂]⁺ | C₂H₂N₂ | Fragment from pyrazine (B50134) ring opening |
Note: This table is predictive and based on the fragmentation patterns of similar structures. Actual experimental values may vary.
Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation
Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly documented, data from analogous compounds such as 2,3-bis(4-chlorophenyl)quinoxaline (B11669625) and 2,3-diphenylbenzo[g]quinoxaline (B13131610) allows for a well-informed prediction of its molecular geometry. rsc.orgmdpi.com
The dibenzo[f,h]quinoxaline core is expected to be largely planar due to its extensive π-conjugation. However, the 3-chlorophenyl substituent at the 2-position will likely be twisted out of the plane of the dibenzoquinoxaline ring system. This torsion is a common feature in related structures, arising from steric hindrance between the hydrogen atoms on the phenyl ring and the quinoxaline core. rsc.orgresearchgate.net For instance, in 2,3-bis(4-chlorophenyl)quinoxaline, the two chlorophenyl rings are twisted at dihedral angles of 57.3(2)° and 35.0(2)° with respect to the quinoxaline plane. rsc.org A similar, significant dihedral angle would be anticipated for the 3-chlorophenyl group in the title compound.
Table 2: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Rationale from Analogous Compounds |
| Crystal System | Monoclinic or Triclinic | Common for similar aromatic heterocycles. rsc.org |
| Space Group | P2₁/c or P-1 | Frequently observed for non-chiral, planar aromatic molecules. rsc.org |
| Dihedral Angle (Chlorophenyl vs. Dibenzoquinoxaline) | 30 - 60° | Steric hindrance necessitates a non-planar conformation. rsc.orgmdpi.comresearchgate.net |
| Bond Lengths | C-C (aromatic): ~1.39 Å, C-N: ~1.34 Å, C-Cl: ~1.74 Å | Consistent with standard values for aromatic and heterocyclic systems. |
| Packing | π-π stacking interactions | Expected for planar aromatic systems to stabilize the crystal lattice. |
Note: These parameters are hypothetical and serve as an educated estimation based on published data for similar molecules.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Structural Context
The IR and Raman spectra would be dominated by bands corresponding to the vibrations of the aromatic rings. Key vibrational modes would include:
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region.
C=C and C=N stretching: Vibrations of the carbon-carbon and carbon-nitrogen double bonds within the fused aromatic rings would appear in the 1650-1450 cm⁻¹ region. These are often strong in both IR and Raman spectra.
C-Cl stretching: The carbon-chlorine stretching vibration is expected in the 800-600 cm⁻¹ region.
Ring breathing modes: These collective vibrations of the entire ring system are characteristic and often produce strong bands in the Raman spectrum.
Out-of-plane C-H bending: These modes, appearing below 900 cm⁻¹, are sensitive to the substitution pattern on the aromatic rings.
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium-Strong |
| C=C/C=N Aromatic Ring Stretch | 1650 - 1450 | Strong | Strong |
| C-H In-plane Bend | 1300 - 1000 | Medium | Medium |
| C-H Out-of-plane Bend | 900 - 650 | Strong | Weak |
| C-Cl Stretch | 800 - 600 | Medium-Strong | Medium |
Note: This table is based on general frequency ranges for the specified functional groups and may be refined by DFT calculations.
Reactivity and Mechanistic Investigations of Dibenzo F,h Quinoxaline Derivatives
Study of Cyclization Reactions in Dibenzo[f,h]quinoxaline (B1580581) Core Formation
The formation of the dibenzo[f,h]quinoxaline core is most commonly achieved through the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netsapub.org This method is a cornerstone for the synthesis of a wide array of quinoxaline (B1680401) derivatives. nih.gov For the specific synthesis of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline, the reaction involves the cyclocondensation of 9,10-phenanthrenedione with 4-chloro-1,2-phenylenediamine.
Reaction Mechanisms of Dicarbonyl-Diamine Condensations
The fundamental mechanism for the formation of the quinoxaline ring involves a cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. researchgate.netresearchgate.net The process is initiated by the nucleophilic attack of one of the amino groups of the diamine on one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic quinoxaline ring system.
The proposed mechanism, often facilitated by a catalyst, proceeds as follows:
Initial Condensation: One amine group of the o-phenylenediamine (B120857) derivative attacks a carbonyl group of the 1,2-dicarbonyl compound to form a hemiaminal intermediate.
Dehydration: The hemiaminal readily loses a molecule of water to form an imine (Schiff base).
Intramolecular Cyclization: The second amine group then attacks the remaining carbonyl group in an intramolecular fashion, leading to a six-membered dihydropyrazine (B8608421) ring.
Aromatization: A final dehydration step occurs, leading to the formation of the fully aromatic and stable dibenzo[f,h]quinoxaline ring. slideshare.net
This reaction is a classic example of forming heterocyclic systems and is widely applicable. sapub.org
Influence of Catalysts and Reaction Conditions on Reaction Pathways
The efficiency and yield of dibenzo[f,h]quinoxaline synthesis are significantly influenced by the choice of catalyst and reaction conditions such as solvent and temperature. nih.gov While the condensation can proceed without a catalyst, particularly at high temperatures, the use of a catalyst allows for milder reaction conditions and often improves yields and purity. nih.gov
A variety of catalysts have been employed for quinoxaline synthesis, including:
Acid Catalysts: Acetic acid is commonly used to protonate the carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. sapub.org Other acidic catalysts like potassium hydrogen sulfate (B86663) (KHSO₄) have also been shown to be effective, promoting the reaction in aqueous media. ijsrst.com
Heterogeneous Catalysts: Solid acid catalysts and nanostructured materials offer advantages such as ease of separation and reusability. nih.govnih.gov For instance, alumina-supported heteropolyoxometalates have demonstrated high activity and selectivity for quinoxaline synthesis at room temperature. nih.gov Other examples include TiO₂-Pr-SO₃H, which allows for the reaction to be completed in as little as 10 minutes at room temperature with high yields. mdpi.com
Metal Catalysts: Certain metal salts and nanoparticles, such as copper sulfate (CuSO₄·5H₂O) and nickel nanoparticles, have been reported to catalyze the condensation reaction effectively. sapub.org
The choice of solvent also plays a crucial role. While traditional methods often use organic solvents like ethanol (B145695) or toluene, greener approaches utilizing water or solvent-free conditions have been developed. nih.govijsrst.commdpi.com The reaction temperature can range from room temperature to reflux conditions, depending on the reactivity of the substrates and the catalyst used. nih.govnih.gov
| Catalyst System | Solvent | Temperature | Typical Yield (%) | Reference |
|---|---|---|---|---|
| AlCuMoVP on Alumina (B75360) | Toluene | 25°C | 92 | nih.gov |
| Na₂PdP₂O₇ (nanostructured) | Ethanol | Room Temp. | Good to Excellent | nih.gov |
| KHSO₄ | Water | Reflux | High | ijsrst.com |
| TiO₂-Pr-SO₃H | Solvent-free | Room Temp. | 95 | mdpi.com |
| None (Glycerol/Water) | Glycerol/Water | 90°C | 85-91 | mdpi.com |
Aromatic Substitution Reactions on the Dibenzo[f,h]quinoxaline Scaffold
The dibenzo[f,h]quinoxaline scaffold possesses a π-electron system that can undergo aromatic substitution reactions, allowing for the further functionalization of the core structure. The electronic nature of the pyrazine (B50134) ring within the quinoxaline system generally makes the molecule electron-deficient, which influences its reactivity towards both electrophilic and nucleophilic reagents.
Electrophilic Aromatic Substitution (EAS) Pattern Analysis
Electrophilic aromatic substitution (EAS) on the dibenzo[f,h]quinoxaline ring is generally challenging due to the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring, which deactivates the aromatic system towards electrophilic attack. youtube.comyoutube.com However, reactions can proceed under forcing conditions or if the ring is sufficiently activated by electron-donating substituents.
For the parent dibenzo[f,h]quinoxaline, electrophilic attack would be predicted to occur on the phenanthrene (B1679779) portion of the molecule rather than the pyrazine-fused benzene (B151609) ring. The directing influence of the fused pyrazine system would channel incoming electrophiles to specific positions. In the case of this compound, the existing substituent pattern further complicates the regiochemistry. The chlorophenyl group at the 2-position is an electron-withdrawing group, further deactivating the pyrazine ring. Therefore, any EAS reaction would almost certainly occur on one of the benzo rings of the dibenzo[f,h] core. Computational studies and analysis of electrostatic potential maps would be required to precisely predict the most likely site of substitution. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Reactions and Pathways
The electron-deficient character of the quinoxaline ring system makes it highly susceptible to nucleophilic aromatic substitution (SNA)r. rsc.orgresearchgate.net This is particularly true for positions on the pyrazine ring or for positions activated by electron-withdrawing groups. researchgate.net In many heterocyclic systems, SNAr reactions proceed without the need for metal catalysts, making them synthetically valuable. researchgate.netnih.gov
For a substrate like this compound, the most likely positions for nucleophilic attack are the carbon atoms of the pyrazine ring. If a good leaving group (like a halogen) were present on the pyrazine ring, it would be readily displaced by a nucleophile. rsc.org Studies on related quinoxaline N-oxides have shown that various carbanions can act as nucleophiles to introduce functional groups onto the ring. rsc.org The reaction typically proceeds via a two-step mechanism involving the formation of a stabilized Meisenheimer intermediate. nih.gov In some cases, a concerted mechanism may also be possible. nih.gov
In the absence of a leaving group, direct nucleophilic substitution of hydrogen (SNH) can occur, especially with potent nucleophiles or on activated substrates like quinoxaline N-oxides. rsc.org For the title compound, the presence of the electron-withdrawing 3-chlorophenyl group at the 2-position would further enhance the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack compared to the unsubstituted dibenzo[f,h]quinoxaline.
Investigations into Redox Processes and Electron Transfer Mechanisms
Dibenzo[f,h]quinoxaline derivatives are redox-active molecules, and their ability to accept and donate electrons is fundamental to their application in organic electronics. nih.gov These processes are typically investigated using electrochemical techniques like cyclic voltammetry (CV). nih.govacs.org
The electrochemical behavior of these compounds involves the transfer of electrons to and from their molecular orbitals. The reduction process typically involves the acceptance of an electron into the Lowest Unoccupied Molecular Orbital (LUMO), while oxidation involves the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). nih.gov
Studies on related dibenzo[f,h]quinoxaline systems have shown that they undergo reduction processes, which are often irreversible, indicating that the resulting radical anion may be reactive. nih.govresearchgate.net The potentials at which these redox events occur are highly dependent on the substituents attached to the aromatic scaffold. Electron-donating groups will generally make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it easier to reduce (higher reduction potential).
For this compound, the electron-withdrawing nature of the chlorophenyl substituent is expected to lower the energy of the LUMO. This would make the compound easier to reduce compared to the unsubstituted parent molecule. The HOMO and LUMO energy levels, which can be estimated from CV data, are critical parameters for determining the suitability of these materials for use as charge-transport layers in devices like organic solar cells. nih.gov The mechanism of electron transfer in these systems can be direct, involving the molecular framework itself, or indirect, mediated by other species. nih.govresearchgate.net
| Compound Class | Technique | Observed Process | Key Findings | Reference |
|---|---|---|---|---|
| Dibenzo[f,h]furazano[3,4-b]quinoxalines | Cyclic Voltammetry (CV) | Irreversible reduction | HOMO/LUMO levels determined; suitable for hole-transport materials. | nih.govacs.org |
| Triphenylamine-functionalized quinoxalines | CV and DPV | Reversible/quasi-reversible redox processes | HOMO-LUMO energy levels influenced by donor/acceptor groups. | researchgate.net |
| Anthanthrene-quinodimethanes | Dynamic Electrochemistry | Light-induced electron transfer | Redox properties controlled by conformational changes. | rsc.org |
| Diborane-Quinone Systems | Spectroelectrochemistry | Intramolecular electron transfer | Quinone is reduced by electron transfer from B-B bond. | nih.gov |
Photochemical Reactivity Studies of Dibenzo[f,h]quinoxaline Systems
The photochemical reactivity of dibenzo[f,h]quinoxaline derivatives is of significant interest due to their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells. nih.govrsc.org These applications are intrinsically linked to the way these molecules interact with light. The photochemical processes in these systems can be broadly categorized into photosensitization, photoreduction, and photocyclization/rearrangement reactions.
The foundation of photochemical reactivity lies in the photophysical properties of the molecule. Dibenzo[f,h]quinoxaline derivatives are characterized by their strong absorption in the UV-visible region and, in many cases, significant fluorescence. These properties are tuned by the nature and position of substituents on the aromatic core.
Interactive Table: Photophysical Properties of Selected Dibenzo[f,h]quinoxaline Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φf) | Solvent |
|---|---|---|---|---|
| Dibenzo[f,h]furo[2,3-b]quinoxaline (diBFQ) | 380 | 445 | ~0.70 | Dichloromethane |
| 3,6-bis(4-isopropylphenyl)-11-phenyldibenzo[f,h]furo[2,3-b]quinoxaline (dP-diBFQ) | Not specified | Not specified | 0.791 | Dichloromethane |
Data sourced from a study on dibenzo[f,h]furo[2,3-b]quinoxaline-based molecular scaffolds. acs.org
Photosensitization and Reactive Oxygen Species (ROS) Generation:
The parent N-heterocycle of the dibenzo[f,h]quinoxaline system, phenazine (B1670421), and its derivatives are known to act as photosensitizers. rsc.org Upon absorption of light, they can be excited to a singlet state, followed by intersystem crossing (ISC) to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). Phenazinone derivatives, which incorporate a carbonyl group into the phenazine chromophore, have been specifically designed as halogen-atom-free photosensitizers for singlet oxygen generation. rsc.org The quantum yield of singlet oxygen generation (ΦΔ) for some of these derivatives is notably high. rsc.org
For this compound, it is plausible that it can also act as a photosensitizer. The extended aromatic system is conducive to the formation of a triplet state capable of sensitizing singlet oxygen.
Photoreduction and Hydrogen Abstraction:
The photoreduction of phenazine in acidic alcoholic solutions is a well-documented process. acs.org This reaction proceeds through the excitation of the phenazine molecule, followed by hydrogen atom abstraction from the solvent. Quinoxaline derivatives have been shown to undergo photochemical hydrogenation in methanol, where the chromophore acts as both a photocatalyst and a hydrogen storage material. acs.org The reaction is initiated by the formation of a hydrogen-bonded complex between the quinoxaline derivative and the protic solvent in the ground state. acs.org Excitation of this complex leads to a charge-transfer state that facilitates hydrogen transfer. acs.org
Given the presence of nitrogen atoms in the dibenzo[f,h]quinoxaline core, it is conceivable that this compound could undergo similar photoreduction reactions in appropriate protic solvents.
Photochemical Reactions Involving the Chloro Substituent:
The presence of a chloro substituent on the phenyl ring introduces another potential photochemical reaction pathway. The carbon-chlorine bond in aromatic compounds can be susceptible to homolytic cleavage upon UV irradiation, leading to the formation of an aryl radical and a chlorine radical. rsc.org This process is a key step in the photochemical degradation of many chlorinated aromatic compounds.
In the case of this compound, UV irradiation could potentially lead to the cleavage of the C-Cl bond, generating a dibenzo[f,h]quinoxalinyl-phenyl radical. This highly reactive intermediate could then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or reaction with other molecules in the system.
Visible-Light-Induced Radical Coupling:
Recent advances in photoredox catalysis have demonstrated that quinoxaline derivatives can be synthesized via visible-light-induced decarboxylative radical coupling reactions. nih.gov These methods involve the generation of radicals that then add to an arylisocyanide precursor to form the quinoxaline ring system. nih.gov While this is a synthetic application, it underscores the ability of the quinoxaline core and its precursors to participate in radical-mediated bond-forming reactions under photochemical conditions.
Interactive Table: Overview of Potential Photoreactions for Dibenzo[f,h]quinoxaline Systems
| Reaction Type | Proposed Mechanism | Potential Products | Notes |
|---|---|---|---|
| Photosensitization | Intersystem crossing to triplet state, followed by energy transfer to O₂. | Singlet oxygen (¹O₂) | Common for phenazine and related aza-PAHs. rsc.org |
| Photoreduction | Excitation followed by hydrogen abstraction from a protic solvent. | Dihydro-dibenzo[f,h]quinoxaline derivatives | Observed for phenazine and other quinoxaline derivatives. acs.orgacs.org |
| C-Cl Bond Cleavage | Homolytic cleavage of the carbon-chlorine bond upon UV irradiation. | Dibenzo[f,h]quinoxalinyl-phenyl radical | A known pathway for chloro-aromatic compounds. rsc.org |
Rational Design Principles and Scaffold Applications in Advanced Functional Materials Research
Role of the Dibenzo[f,h]quinoxaline (B1580581) Moiety as an Electron-Accepting or Conjugated Building Block
The dibenzo[f,h]quinoxaline (DBQ) core, which forms the fundamental structure of 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline, is a large, nitrogen-containing polycyclic heteroaromatic system. The presence of two nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline (B1680401) segment makes the entire fused-ring system inherently electron-deficient. This characteristic allows the DBQ moiety to function as a potent electron-accepting unit, a property that is highly sought after in the design of organic electronic materials. nih.govnih.gov Quinoxaline and its derivatives are recognized as excellent electron-withdrawing building blocks for creating high-performance nonfullerene acceptors in organic solar cells. nih.gov
The extended, rigid, and planar π-conjugated framework of the DBQ moiety is a critical feature. nih.gov This planarity facilitates strong intermolecular π-π stacking interactions, which are essential for efficient charge transport in the solid state. Consequently, the DBQ scaffold serves as a foundational building block for constructing more complex π-conjugated systems with tailored optical and electrochemical properties. nih.gov Its robust structure and electron-accepting nature have led to its incorporation in a variety of functional materials, including those for organic solar cells and luminescent materials. nih.govnih.govnih.gov For instance, derivatives of DBQ have been successfully employed as core components in small molecules for bulk-heterojunction solar cells and as scaffolds for fluorescent materials in organic light-emitting diodes (OLEDs). nih.govrsc.orgacs.org
Design Strategies for Tuning Electronic Characteristics through Substituent Engineering
The electronic properties of the dibenzo[f,h]quinoxaline scaffold can be systematically modified through substituent engineering. By strategically attaching different functional groups to the core structure, researchers can fine-tune key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and charge transport characteristics. nih.govnih.gov This molecular engineering approach allows for the rational design of materials tailored for specific applications in organic electronics. researchgate.net
Incorporation of Electron-Donating and Electron-Withdrawing Groups
A primary strategy for modulating the electronic profile of the DBQ core is the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): In the specific case of this compound, the chloro-substituent on the phenyl ring acts as an EWG. Halogenation is a well-established and effective strategy for optimizing the photoelectric properties of organic materials. nih.govnih.govosti.gov The chlorine atom, due to its strong electronegativity, exerts an inductive effect that withdraws electron density from the π-system. This modification is expected to stabilize both the HOMO and LUMO energy levels, effectively lowering their energies compared to an unsubstituted analogue. nih.gov Introducing strong electron-deficient units is a proven method for designing n-type organic semiconductors by creating deep-lying HOMO and LUMO levels. rsc.org
Electron-Donating Groups (EDGs): Conversely, attaching EDGs, such as arylamines or alkoxy groups, to the DBQ framework would have the opposite effect. nih.govrsc.org These groups donate electron density to the π-conjugated system, which typically results in an increase (destabilization) of the HOMO and LUMO energy levels. This tuning is particularly useful when designing donor-acceptor (D-A) type molecules where the DBQ moiety acts as the acceptor. rsc.org
The following table illustrates the conceptual effect of different substituents on the frontier molecular orbital energy levels of a generic dibenzo[f,h]quinoxaline scaffold, based on established chemical principles.
| Substituent Type | Example Group | Expected Effect on HOMO Level | Expected Effect on LUMO Level | Supporting Principle |
| None (Reference) | -H | Baseline | Baseline | Unsubstituted Core |
| Weakly Withdrawing | -Cl (as in the title compound) | Lowered | Lowered | Inductive Effect nih.govnih.gov |
| Strongly Withdrawing | -CN | Significantly Lowered | Significantly Lowered | Inductive & Resonance Effects |
| Weakly Donating | -CH₃ | Raised | Raised | Inductive Effect |
| Strongly Donating | -OCH₃, -N(Aryl)₂ | Significantly Raised | Significantly Raised | Resonance Effect nih.govrsc.org |
Extended π-Conjugation Strategies in Dibenzo[f,h]quinoxaline-Based Systems
Another powerful design strategy involves extending the π-conjugation of the DBQ system. This can be achieved by fusing additional aromatic or heteroaromatic rings onto the core scaffold. For example, derivatives such as dibenzo[f,h]thieno[3,4-b]quinoxaline and dibenzo[f,h]furo[2,3-b]quinoxaline have been synthesized, where thiophene (B33073) and furan (B31954) rings, respectively, are fused to the central quinoxaline unit. nih.govrsc.orgacs.org
This extension of the π-system generally leads to a smaller HOMO-LUMO energy gap. researchgate.net The delocalization of electrons over a larger area stabilizes the excited state, resulting in a bathochromic (red) shift in the material's absorption and emission spectra. This strategy is crucial for designing materials that can absorb a broader range of the solar spectrum in photovoltaic applications or for tuning the emission color in OLEDs. researchgate.net
Development of Dibenzo[f,h]quinoxaline Derivatives for Organic Electronics Scaffolds
The combination of inherent electron-accepting character, a rigid planar structure, and tunable electronic properties makes DBQ derivatives highly versatile scaffolds for a wide range of organic electronic devices. nih.gov They have been investigated as key components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. nih.govnih.govrsc.org
Design Considerations for Charge Transport Materials
The performance of organic electronic devices is critically dependent on the efficiency of charge transport through the active material. The design of DBQ derivatives for this purpose focuses on optimizing both intramolecular and intermolecular charge mobility.
Electron Transport (n-type): The intrinsic electron-deficient nature of the DBQ core makes it an excellent candidate for n-type (electron) transport materials. nih.govrsc.org The introduction of EWGs, such as the chloro-group in this compound, further lowers the LUMO energy level, which can facilitate more efficient electron injection from common electrodes and improve air stability. researchgate.net
Hole Transport (p-type): While the DBQ core is primarily an acceptor, it can be engineered for p-type (hole) transport by attaching strong electron-donating substituents. rsc.orgacs.org In such D-A-D type molecules, the HOMO level is primarily located on the donor moieties, and the material can exhibit efficient hole transport. rsc.org
Molecular Packing: For efficient charge transport in the solid state, molecules must adopt an ordered packing arrangement that allows for significant orbital overlap between adjacent molecules. The rigid planarity of the DBQ scaffold is highly advantageous as it promotes the formation of well-ordered π-π stacks, creating pathways for charge carriers to hop between molecules. nih.govnih.govkg-nanotech.jp The planarity of the DBQ core in guest acceptors has been shown to lead to optimized molecular packing, which is beneficial for charge transport. nih.govnih.gov
Structural Design for Light-Emitting Chromophores (excluding performance metrics)
The DBQ scaffold is also a promising platform for designing light-emitting materials, or chromophores, for applications such as OLEDs.
The inherent rigidity of the DBQ framework is beneficial for light emission, as it helps to minimize non-radiative decay pathways that can quench fluorescence. The core itself can be fluorescent, with some derivatives exhibiting deep blue emission. rsc.org
A key design principle for tuning emission color is the creation of molecules with an intramolecular charge-transfer (ICT) character. This is typically achieved by connecting electron-donating groups to the electron-accepting DBQ core. Upon photoexcitation, an electron moves from the donor to the acceptor part of the molecule, and the energy of the subsequent light emission is dependent on the relative strengths of the donor and acceptor units.
Furthermore, to ensure high fluorescence efficiency in the solid state (as used in an OLED device), it is often necessary to prevent aggregation-caused quenching (ACQ). This phenomenon occurs when molecules pack too closely, leading to non-emissive aggregates. A common structural design strategy to circumvent this is to introduce sterically bulky substituents. These groups, such as the isopropylphenyl groups used in one study, physically hinder the molecules from getting too close, thereby preserving their individual emissive properties in the solid film. rsc.org The 3-chlorophenyl group in this compound provides a degree of steric hindrance that could similarly help to suppress molecular aggregation compared to a less bulky substituent.
Research on this compound Remains Limited
Intensive searches for the chemical compound this compound reveal a significant gap in the scientific literature regarding its specific applications in advanced functional materials research. While the compound is cataloged and available commercially, with the assigned CAS Number 1677677-90-5, detailed studies on its utilization in coordination chemistry, supramolecular assembly, and sensor development are not publicly available.
General synthetic methods for quinoxaline derivatives are well-established in organic chemistry. These typically involve the condensation of o-phenylenediamines with α-dicarbonyl compounds. It is plausible that this compound could be synthesized via a similar route, likely involving the reaction of phenanthrene-9,10-diamine (B165750) with a 3-chlorophenyl-substituted glyoxal (B1671930) derivative. However, specific procedures and characterization data for this particular compound are not described in the available literature.
One tangential mention of this compound appeared in the context of Metal-Organic Frameworks (MOFs), where it was listed among other chemical compounds. This suggests a potential role as a ligand or building block in the construction of these porous materials. The rigid, planar structure of the dibenzo[f,h]quinoxaline core, combined with the functionalization provided by the 3-chlorophenyl group, could in theory lend itself to the rational design of MOFs with specific topologies and properties. The nitrogen atoms in the quinoxaline ring system are potential coordination sites for metal ions, a fundamental requirement for MOF construction.
Similarly, the structural characteristics of this compound suggest a theoretical potential for its use in supramolecular chemistry and sensor design. The extended aromatic system is capable of participating in π-π stacking interactions, a key driving force in supramolecular assembly. The chloro-substituent could also engage in halogen bonding, another important non-covalent interaction. In the context of sensor development, the dibenzo[f,h]quinoxaline scaffold possesses inherent fluorescence properties that could be modulated upon interaction with specific analytes. The 3-chlorophenyl substituent could be further modified to introduce specific recognition sites, forming the basis of a chemosensor.
Despite these theoretical possibilities, it must be emphasized that no specific research has been published to substantiate these potential applications for this compound. The fields of coordination chemistry, supramolecular assembly, and sensor development for this particular compound remain unexplored in the current body of scientific literature. Therefore, a detailed discussion on its rational design principles and scaffold applications in these areas cannot be provided at this time.
Emerging Research Directions and Future Perspectives for 2 3 Chlorophenyl Dibenzo F,h Quinoxaline Research
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of complex organic molecules like 2-(3-Chlorophenyl)dibenzo[f,h]quinoxaline. These computational tools offer the potential to rapidly predict molecular properties and guide the design of new derivatives with tailored functionalities, significantly accelerating the research and development cycle. nih.gov
Future research will likely leverage AI and ML for several key applications:
Property Prediction: Machine learning models, particularly those based on neural networks, can be trained on existing data from other polyaromatic and heterocyclic compounds to predict the physicochemical properties of this compound. nih.govrepec.org This includes predicting its absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for any potential biological applications. nih.gov Furthermore, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for applications in organic electronics, can be accurately modeled. nih.gov
Generative Design: AI-driven generative models can explore the vast chemical space around the dibenzo[f,h]quinoxaline (B1580581) core to propose novel derivatives. By setting desired property profiles, such as specific emission wavelengths for OLEDs or optimal electronic properties for solar cells, these algorithms can generate a multitude of candidate structures. This approach would allow for the in silico design of derivatives of this compound with enhanced performance characteristics.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of dibenzo[f,h]quinoxaline derivatives with their observed activities. For instance, by systematically varying the substituents on the phenyl ring of 2-phenyldibenzo[f,h]quinoxaline (B8793574) and collecting experimental data, a robust QSAR model could be built to predict the impact of the chloro-substituent at the 3-position.
The table below illustrates the potential data inputs and predicted outputs for an ML model focused on dibenzo[f,h]quinoxaline derivatives.
| Input Features (Descriptors) | Predicted Properties |
| Molecular Weight | Solubility |
| Number of Aromatic Rings | HOMO/LUMO Energies |
| Presence of Heteroatoms (N, Cl) | Band Gap |
| Substituent Type and Position | Photoluminescence Quantum Yield |
| Dipole Moment | Electron/Hole Mobility |
Advancements in High-Throughput Synthesis and Screening Methodologies
Key areas for future development include:
Automated Synthesis: The development of automated synthesis platforms can significantly accelerate the production of dibenzo[f,h]quinoxaline derivatives. These systems can perform multi-step reactions, purifications, and characterizations with minimal human intervention, allowing for the creation of extensive compound libraries.
Parallel Synthesis: Utilizing parallel synthesis techniques, numerous derivatives of this compound can be synthesized simultaneously in well-plate formats. This approach is particularly well-suited for exploring a wide range of substituents on the dibenzo[f,h]quinoxaline core.
High-Throughput Screening (HTS): Once synthesized, these libraries of compounds can be rapidly screened for desired properties using HTS techniques. For example, the photophysical properties of the compounds could be quickly assessed using plate-based spectrophotometers and fluorometers. For electronic applications, automated probe stations could be employed to measure the performance of these materials in device prototypes.
The combination of high-throughput synthesis and screening will create a powerful feedback loop with AI and ML models, where computational predictions guide experimental work, and the resulting data is used to refine and improve the models.
Exploration of Novel Chemical Transformations and Catalytic Cycles
The development of novel synthetic methods is crucial for accessing a wider range of functionalized dibenzo[f,h]quinoxaline derivatives, including this compound. Future research is expected to focus on more efficient and selective chemical transformations.
Promising areas of exploration include:
C-H Activation: Direct C-H activation and functionalization represent a powerful strategy for modifying the dibenzo[f,h]quinoxaline core. nih.gov The development of new catalytic systems, for example, based on rhodium(III) or iridium(III), could enable the direct introduction of various functional groups at specific positions on the aromatic backbone, bypassing the need for pre-functionalized starting materials. ethernet.edu.et This would provide a more atom-economical and environmentally friendly route to a diverse range of derivatives.
Novel Catalytic Cycles: The design of novel catalytic cycles that can tolerate a wider range of functional groups and proceed under milder reaction conditions is an ongoing area of research. For instance, exploring photoredox catalysis could open up new reaction pathways for the synthesis and functionalization of dibenzo[f,h]quinoxalines.
Decarboxylative Annulation: A site-selective synthesis of functionalized dibenzo[f,h]quinolines has been reported via a decarboxylative annulation strategy involving cyclic diaryliodonium salts. nih.gov Adapting such a strategy for the synthesis of dibenzo[f,h]quinoxaline derivatives could provide a novel and efficient route to compounds like this compound.
The table below summarizes some potential novel transformations for the synthesis of this compound.
| Reaction Type | Potential Reagents | Advantages |
| C-H Arylation | 3-Chlorophenylboronic acid, Pd catalyst | Direct and atom-economical |
| Photoredox Catalysis | Photocatalyst, light source | Mild reaction conditions |
| Decarboxylative Annulation | 2-Chloropyridinyl acids, cyclic diaryliodonium salts | Site-selective functionalization |
Interdisciplinary Research with Advanced Materials Science for Next-Generation Technologies
The unique electronic and photophysical properties of dibenzo[f,h]quinoxaline derivatives make them highly promising candidates for applications in advanced materials science. nih.gov Interdisciplinary collaborations between chemists and materials scientists will be key to unlocking the full potential of this compound in next-generation technologies.
Future research in this area is expected to focus on:
Organic Light-Emitting Diodes (OLEDs): Dibenzo[f,h]quinoxaline derivatives have already shown promise as materials for OLEDs. rsc.org The 3-chlorophenyl substituent in this compound could be leveraged to fine-tune the emission color and improve device efficiency. Research will likely involve the fabrication and characterization of OLED devices incorporating this compound as an emissive layer or host material.
Organic Solar Cells (OSCs): The broad absorption and suitable energy levels of dibenzo[f,h]quinoxaline derivatives suggest their potential use in OSCs. nih.govacs.org The electron-withdrawing nature of the chloro-substituent could influence the electronic properties of this compound in a way that is beneficial for charge separation and transport in solar cell devices.
Organic Field-Effect Transistors (OFETs): The extended π-conjugated system of the dibenzo[f,h]quinoxaline core provides a pathway for charge transport, making these compounds interesting for applications in OFETs. The hole mobility of some dibenzo[f,h]furazano[3,4-b]quinoxalines has been measured to be in the order of 10⁻⁴ cm² V⁻¹ s⁻¹, indicating their potential as hole-transport materials. nih.gov The impact of the 3-chlorophenyl group on the molecular packing and charge transport properties of this compound will be a key area of investigation.
Unexplored Reactivity Patterns and Structural Isomers of Dibenzo[f,h]quinoxaline Systems
A deeper understanding of the fundamental reactivity of the dibenzo[f,h]quinoxaline system is essential for its rational application. There remain numerous unexplored reactivity patterns and structural isomers that could lead to novel materials and functionalities.
Future research should address:
Reactivity Mapping: A systematic investigation of the reactivity of the dibenzo[f,h]quinoxaline core towards various electrophilic and nucleophilic reagents would provide a comprehensive "reactivity map." This would enable chemists to selectively functionalize the molecule at different positions, leading to a wider range of derivatives.
Isomer Synthesis and Characterization: The synthesis and characterization of different structural isomers of this compound, where the chlorophenyl group is attached at different positions on the dibenzoquinoxaline core, would be highly valuable. A comparative study of the properties of these isomers would provide crucial insights into structure-property relationships. For example, two isomeric compounds containing a dibenzo[f,h]thieno[3,4-b]quinoxaline core showed different efficiencies in bulk-heterojunction solar cells, highlighting the importance of isomeric purity. nih.gov
Post-Synthetic Modification: Exploring the post-synthetic modification of the this compound scaffold could provide a rapid way to generate a library of derivatives. For example, if other reactive functional groups are present on the molecule, they could be used as handles for further chemical transformations.
By systematically exploring these uncharted territories, a more complete picture of the chemical landscape of dibenzo[f,h]quinoxaline systems will emerge, paving the way for the discovery of new materials with unprecedented properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
